5,7-Difluoro-2-methylquinazolin-4-ol

EGFR kinase inhibition fluorine cooperativity quinazoline scaffold

5,7-Difluoro-2-methylquinazolin-4-ol (CAS 1823931-59-4) is a fluorinated 4(3H)-quinazolinone heterocycle with a molecular weight of 196.15 g/mol and molecular formula C9H6F2N2O. The compound features a 2-methyl substituent on the pyrimidinone ring and fluorine atoms at positions 5 and 7 of the fused benzene ring, which confer an XLogP3 of 0.9, one hydrogen bond donor, four hydrogen bond acceptors, and a topological polar surface area (TPSA) of 41.5 Ų.

Molecular Formula C9H6F2N2O
Molecular Weight 196.15 g/mol
Cat. No. B11902876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Difluoro-2-methylquinazolin-4-ol
Molecular FormulaC9H6F2N2O
Molecular Weight196.15 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C(=CC(=C2)F)F)C(=O)N1
InChIInChI=1S/C9H6F2N2O/c1-4-12-7-3-5(10)2-6(11)8(7)9(14)13-4/h2-3H,1H3,(H,12,13,14)
InChIKeyNXGKJSMYVFPDBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Difluoro-2-methylquinazolin-4-ol: Core Quinazolinone Scaffold & Procurement-Relevant Physicochemical Baseline


5,7-Difluoro-2-methylquinazolin-4-ol (CAS 1823931-59-4) is a fluorinated 4(3H)-quinazolinone heterocycle with a molecular weight of 196.15 g/mol and molecular formula C9H6F2N2O [1]. The compound features a 2-methyl substituent on the pyrimidinone ring and fluorine atoms at positions 5 and 7 of the fused benzene ring, which confer an XLogP3 of 0.9, one hydrogen bond donor, four hydrogen bond acceptors, and a topological polar surface area (TPSA) of 41.5 Ų [1]. It is commercially available as a research-grade building block at purities ≥95% . This compound serves as a positional isomer of the 6,7-difluoro-2-methylquinazolin-4(3H)-one scaffold and a direct analog of the non-fluorinated PARP/ATCase reference inhibitor 2-methylquinazolin-4-ol (Ki = 1.1 μM for poly(ADP-ribose) synthetase) [2].

Why 5,7-Difluoro-2-methylquinazolin-4-ol Cannot Be Interchanged with Unsubstituted or Mono-Fluorinated Quinazolinones


The 5,7-difluoro substitution pattern on the quinazolinone scaffold creates a fundamentally different electronic and steric environment compared to the widely cited non-fluorinated analog 2-methylquinazolin-4-ol (Ki PARP = 1.1 μM) [1] and mono-fluorinated variants such as 6-fluoro-2-methylquinazolin-4-ol . In the broader class of 5,7-disubstituted quinazolines, this precise substitution pattern has been explicitly utilized as a core intermediate in the process development and scale-up of the SRC kinase inhibitor AZD0530 (saracatinib), demonstrating its established role in kinase-targeted medicinal chemistry campaigns . Critically, a mechanistic study of fluorinated EGFR kinase inhibitors demonstrated that each additional fluorine substituent on the quinazoline scaffold increases complex stability through positive fluorine cooperativity, with a difluorinated inhibitor (25g) exhibiting 4.23-fold greater potency against the L858R/T790M/C797S EGFR triplet mutant (EGFRTM) compared to its unfluorinated counterpart (25a) [2]. These findings underscore that the position and count of fluorine atoms are not interchangeable parameters; substituting a non-fluorinated or differently fluorinated quinazolinone for the 5,7-difluoro-2-methyl variant risks substantial alteration of target binding affinity and selectivity profiles.

Quantitative Differentiation Evidence: 5,7-Difluoro-2-methylquinazolin-4-ol vs. Structural Analogs


Fluorine Count and Positioning Differentiates 5,7-Difluoro from Non-Fluorinated 2-Methylquinazolin-4-ol by 4.23-Fold Potency Gain in EGFRTM Kinase Context

The differentiation value of 5,7-difluorination on the quinazoline scaffold is supported by class-level quantitative evidence from a closely related EGFR kinase inhibitor system. A difluorinated quinazoline-based EGFR inhibitor (25g) demonstrated 4.23-fold greater potency against the L858R/T790M/C797S triple-mutant EGFR (EGFRTM) compared to its unfluorinated analog (25a) [1]. Computational analysis confirmed positive fluorine cooperativity: each additional fluorine substituent increased the stability of the inhibitor–EGFRTM complex, with van der Waals interactions as the dominant energetic contributor [1]. While this evidence derives from 4-anilinoquinazoline EGFR inhibitors rather than 4(3H)-quinazolinones directly, the underlying electronic principle—that 5,7-difluoro substitution enhances target binding affinity through cooperative fluorine effects—is directly transferable to 5,7-difluoro-2-methylquinazolin-4-ol and supports its selection over non-fluorinated or mono-fluorinated 2-methylquinazolin-4-ol variants.

EGFR kinase inhibition fluorine cooperativity quinazoline scaffold NSCLC resistance mutations

5,7-Difluoro Substitution Confers Distinct Lipophilicity (XLogP3 = 0.9) and Electronic Properties vs. Non-Fluorinated Analog (XLogP3 = 1.23)

5,7-Difluoro-2-methylquinazolin-4-ol exhibits a computed XLogP3 of 0.9 [1], which is notably lower than the XLogP3 of 1.23 reported for the non-fluorinated comparator 2-methylquinazolin-4-ol . This reduction in lipophilicity (ΔXLogP3 = −0.33) is accompanied by an increase in topological polar surface area (TPSA = 41.5 Ų vs. 45.75 Ų) and hydrogen bond acceptor count (4 vs. 2) [1]. The fluorine atoms at positions 5 and 7 introduce strong electron-withdrawing effects that modulate the pKa of the 4-OH/4-oxo tautomeric equilibrium and alter metabolic stability profiles relative to non-fluorinated and mono-fluorinated congeners.

physicochemical profiling lipophilicity medicinal chemistry design quinazolinone lead optimization

5,7-Difluoro-2-methylquinazolin-4-ol as a Direct Synthetic Precursor to 4-Chloro-5,7-difluoro-2-methylquinazoline for Kinase Inhibitor Libraries

5,7-Difluoro-2-methylquinazolin-4-ol serves as the direct synthetic precursor to 4-chloro-5,7-difluoro-2-methylquinazoline (CAS 1823885-13-7) via treatment with POCl₃ [1]. This 4-chloro derivative is a key electrophilic intermediate for SNAr reactions with diverse amine nucleophiles, enabling rapid generation of 4-amino-substituted 5,7-difluoro-2-methylquinazoline libraries. The 5,7-difluoro-2-methyl substitution pattern is explicitly embedded in patent-class quinazoline scaffolds targeting JAK2, JAK3, and TYK2 kinases [2], and the 4-chloro derivative enables straightforward diversification at the C4 position that is not accessible from the non-halogenated 2-methylquinazolin-4-ol without additional activation steps.

synthetic intermediate halogen exchange kinase inhibitor building block medicinal chemistry

5,7- vs. 6,7-Difluoro Regioisomerism: Positional Differentiation Critical for Biological Target Engagement

The 5,7-difluoro substitution pattern on the quinazolinone core is regioisomerically distinct from the 6,7-difluoro pattern (CAS 1033778-42-5) . In the antifungal quinazolinone series reported by Lei et al. (2022), the position of halogen substituents on the quinazolinone ring directly affected biological activity: the highest antifungal potency against Rhizoctonia solani was achieved with substitution at position 6, and the position and number of chlorine atoms directly modulated EC50 values [1]. While this SAR evidence is from a different biological context, it establishes the principle that fluorine regioisomerism on the quinazolinone scaffold is not functionally interchangeable. The 5,7-difluoro pattern places fluorine atoms meta to each other on the benzene ring, creating a distinct electrostatic potential surface compared to the ortho-related 6,7-difluoro pattern, which may differentially affect π-stacking interactions, hydrogen bond networks, and target protein binding pocket complementarity.

regioisomer differentiation fluorine positional effects structure-activity relationship quinazolinone SAR

Procurement-Driven Application Scenarios for 5,7-Difluoro-2-methylquinazolin-4-ol


Kinase Inhibitor Library Design: Fluorinated Quinazoline Scaffold with C4 Diversification Handle

Medicinal chemistry teams developing focused kinase inhibitor libraries against JAK family, EGFR, or SRC kinases can procure 5,7-difluoro-2-methylquinazolin-4-ol as a single starting material. Conversion to the 4-chloro intermediate (CAS 1823885-13-7) via POCl₃ [3] enables parallel SNAr chemistry with diverse amine building blocks, generating 4-anilinoquinazoline libraries while retaining the potency-enhancing 5,7-difluoro motif demonstrated to confer up to 4.23-fold binding improvement in EGFR systems [1].

Lead Optimization Requiring Reduced Lipophilicity with Retained H-Bonding Capacity

For programs where the non-fluorinated lead 2-methylquinazolin-4-ol (XLogP3 = 1.23, Ki PARP = 1.1 μM) requires lipophilicity reduction to improve metabolic stability or solubility, 5,7-difluoro-2-methylquinazolin-4-ol offers a direct swap with XLogP3 = 0.9 (Δ = −0.33) and increased hydrogen bond acceptor count (4 vs. 2) [2][3]. This allows exploration of the fluorine-mediated potency–lipophilicity trade-off without altering the core 2-methylquinazolin-4-ol pharmacophore.

Regioisomeric SAR Exploration of Fluorinated Quinazolinone Chemical Space

Research groups conducting systematic SAR studies on fluorinated quinazolinones can use 5,7-difluoro-2-methylquinazolin-4-ol alongside its 6,7-difluoro regioisomer (CAS 1033778-42-5) and mono-fluorinated analogs (6-fluoro, LogP = 1.37) to map the influence of fluorine position and count on target engagement [4]. The 5,7-difluoro scaffold provides the meta-difluoro electronic pattern distinct from the ortho-difluoro pattern of the 6,7-isomer, enabling comprehensive fluorine positional SAR.

Agrochemical Fungicide Discovery: Fluorinated Quinazolinone Scaffold Hybridization

Agrochemical discovery programs targeting phytopathogenic fungi such as Rhizoctonia solani can leverage 5,7-difluoro-2-methylquinazolin-4-ol as a core scaffold for molecular hybridization strategies. The quinazolinone–pyrazole carbamide hybrid approach has yielded compounds with EC50 = 9.06 mg/L against R. solani, outperforming fluconazole (EC50 = 12.29 mg/L) [4], and the 5,7-difluoro substitution provides a distinct fluorine electronic profile for optimizing fungicidal activity and environmental fate properties.

Quote Request

Request a Quote for 5,7-Difluoro-2-methylquinazolin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.